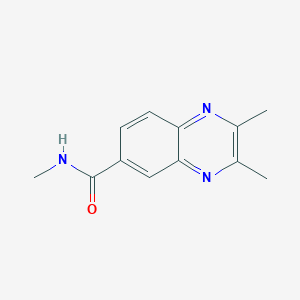
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as F-phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic compound that has gained attention for its potential cognitive enhancing effects. F-phenibut is synthesized through a multi-step process, and its mechanism of action is believed to involve the modulation of GABA receptors in the brain. In
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential cognitive enhancing effects, including improved memory and learning abilities. It has also been studied for its potential anxiolytic and anti-depressant effects, as well as its ability to improve sleep quality. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Wirkmechanismus
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is believed to modulate GABA receptors in the brain, leading to increased GABAergic activity. This results in a calming effect on the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABAergic activity in the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have antioxidant properties, potentially protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential cognitive enhancing effects, which could be useful in studies involving memory and learning abilities. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have anxiolytic and anti-depressant effects, which could be useful in studies involving anxiety and depression. However, a limitation of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential for addiction and withdrawal symptoms, which could affect the validity of studies involving long-term use.
Zukünftige Richtungen
There are several potential future directions for 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have potential cognitive enhancing effects, and further research could explore its use in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone use, including its potential for addiction and withdrawal symptoms.
Synthesemethoden
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-oxazoline to form 4-fluorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine to form 4-fluorophenyl-2-methylmorpholine. Finally, this compound is reacted with ethyl chloroformate to form 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(6-7-17-10)13(16)8-11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHMYFOQLTZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

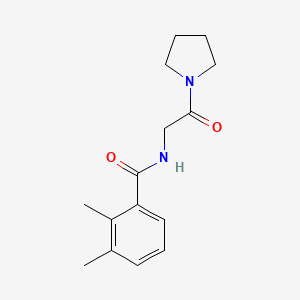
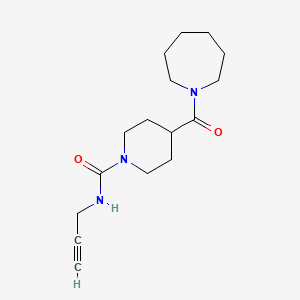
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
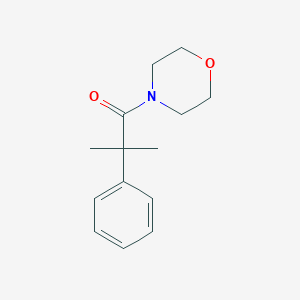
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

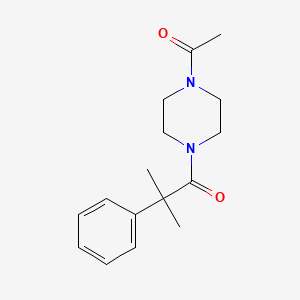
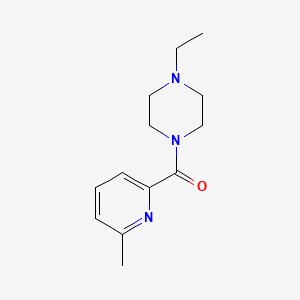
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
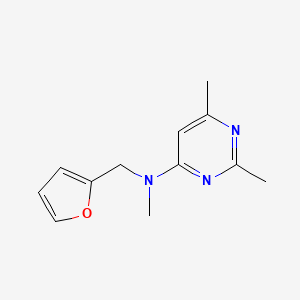
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
